molecular formula C14H24N2O5 B11569781 5,7-Dimethyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

5,7-Dimethyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

Cat. No.: B11569781
M. Wt: 300.35 g/mol
InChI Key: XYMHZKLJMGSBGX-UHFFFAOYSA-N
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Description

5,7-Dimethyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3311~3,7~]decan-6-one is a complex organic compound with a unique structure This compound features a tricyclic core with multiple functional groups, including hydroxyl groups and a ketone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves multiple steps. The starting materials typically include dimethyl-substituted cyclohexanone derivatives and tetrahydroxybutyl precursors. The synthetic route may involve:

    Formation of the Tricyclic Core: This step involves cyclization reactions under acidic or basic conditions to form the tricyclic structure.

    Introduction of Hydroxyl Groups: Hydroxyl groups are introduced through hydroxylation reactions, often using reagents like osmium tetroxide or hydrogen peroxide.

    Ketone Formation: The ketone group is introduced via oxidation reactions, using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for scalability. This includes:

    Catalyst Selection: Choosing appropriate catalysts to increase reaction efficiency.

    Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize yield.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles.

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Secondary alcohols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5,7-Dimethyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[331

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5,7-Dimethyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors, leading to modulation of signal transduction pathways.

    Pathways: Affecting pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    5,7-Dimethyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one: Similar in structure but may have different functional groups or substituents.

    Naphthalene Derivatives: Compounds like 1,2,3,4-tetrahydro-5,7-dimethyl-naphthalene share some structural similarities.

Uniqueness

    Functional Groups: The presence of multiple hydroxyl groups and a ketone in a tricyclic structure is unique.

    Biological Activity: Potential for diverse biological activities due to its complex structure.

Properties

Molecular Formula

C14H24N2O5

Molecular Weight

300.35 g/mol

IUPAC Name

5,7-dimethyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-one

InChI

InChI=1S/C14H24N2O5/c1-13-4-15-6-14(2,12(13)21)7-16(5-13)11(15)10(20)9(19)8(18)3-17/h8-11,17-20H,3-7H2,1-2H3

InChI Key

XYMHZKLJMGSBGX-UHFFFAOYSA-N

Canonical SMILES

CC12CN3CC(C1=O)(CN(C2)C3C(C(C(CO)O)O)O)C

Origin of Product

United States

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